![molecular formula C22H45NO3 B561705 N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide CAS No. 202467-76-3](/img/structure/B561705.png)

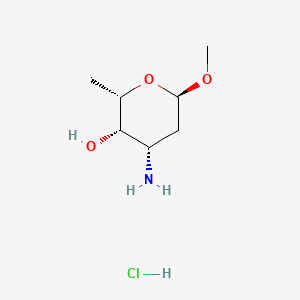

N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

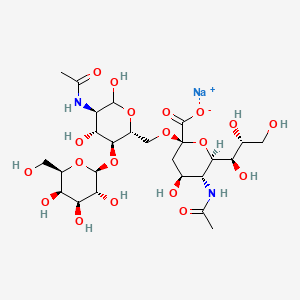

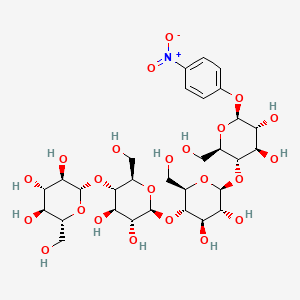

“N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide” is a chemical compound with the molecular formula C22H45NO3 . Its average mass is 371.598 Da and its monoisotopic mass is 371.339935 Da .

Molecular Structure Analysis

The molecule contains a total of 71 bond(s). There are 26 non-H bond(s), 1 multiple bond(s), 19 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 665.9±45.0 °C at 760 mmHg, and a flash point of 356.5±28.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 30 freely rotating bonds .Applications De Recherche Scientifique

Role in Cancer Research

C4 Dihydroceramide has been found to play a significant role in cancer research . It is involved in various biological processes distinct from those involving ceramides, including cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . This makes it an important player in pathologies ranging from cancer to neurodegenerative diseases .

Metabolic Diseases

The plasma concentration of C4 Dihydroceramide has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . This suggests that it could be a potential biomarker for these diseases .

Biosynthesis of Ceramide

The genes for N-acylsphinganine, sphinganine ω4-desaturase and C4-hydroxylase, are responsible for the biosynthesis of ceramide and dihydroceramide . These genes were identified in 2002 through exhaustive search of plant and yeast desaturases .

Role in Apoptosis

Ceramide, a product of C4 Dihydroceramide, has attracted attention because it is a signaling molecule involved in apoptosis . This makes C4 Dihydroceramide an important compound in the study of cell death and survival.

Sphingolipid Biosynthesis

C4 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . Ceramides are abundant in tissues and have well-established biological functions .

Generation of Complex Sphingolipids

C4 Dihydroceramide and ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus . This includes dihydrosphingomyelin or dihydroglucosylceramides/dihydrogangliosides and sphingomyelin or glucosylceramides/gangliosides .

Mécanisme D'action

C4 Dihydroceramide, also known as N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide or Butanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, is a type of sphingolipid that plays a significant role in various biological processes .

Target of Action

The primary target of C4 Dihydroceramide is the enzyme Dihydroceramide Desaturase 1 (Des1) . This enzyme is responsible for the conversion of dihydroceramides into ceramides, a process that involves the insertion of a double bond .

Mode of Action

C4 Dihydroceramide interacts with its target, Des1, by serving as a substrate for the enzyme . The interaction results in the conversion of C4 Dihydroceramide into ceramide through the addition of a double bond . This process is a part of the de novo sphingolipid synthesis pathway .

Biochemical Pathways

C4 Dihydroceramide is a metabolic intermediate in the de novo sphingolipid synthesis pathway . This pathway takes place in the endoplasmic reticulum and involves the conversion of sphinganine molecules into dihydroceramides by ceramide synthase (CerS) . The dihydroceramides are then converted into ceramides by Des1 .

Pharmacokinetics

It is known that dihydroceramides are less prevalent than ceramides and are considered metabolic intermediates .

Result of Action

The conversion of C4 Dihydroceramide into ceramide has significant molecular and cellular effects. These include involvement in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Additionally, the plasma concentration of dihydroceramides has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Action Environment

The action of C4 Dihydroceramide is influenced by various environmental factors. For instance, the expression of Des1, which is the target of C4 Dihydroceramide, is regulated by the cellular environment . .

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWHOCKDMLTSP-LEWJYISDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661861 |

Source

|

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

CAS RN |

202467-76-3 |

Source

|

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

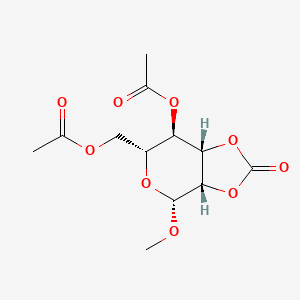

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

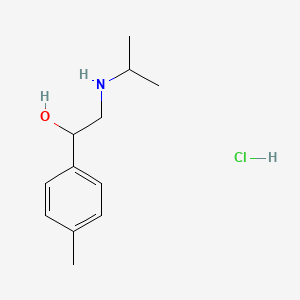

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)